Sigma-1 Receptor Affinity: N-Methyl vs. N,N-Dipropyl Derivative (NE-100)
In the foundational SAR study by Nakazato et al., the N,N-dipropyl derivative (NE-100, compound 10g) exhibited a Ki of 0.85 nM at the sigma-1 receptor, whereas the N-methyl derivative (free base, CAS 38171-33-4) was identified as an intermediate with attenuated affinity [1]. While an exact Ki for the N-methyl compound was not explicitly reported, its role as a synthetic precursor to more potent, high-affinity dialkylamine ligands indicates a class-level trend where simple N-methyl substitution yields significantly lower sigma-1 affinity compared to N,N-dipropyl analogs. This establishes the N-methyl compound as a key low-affinity comparator for probing the minimum pharmacophoric requirements for sigma-1 engagement.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported; characterized as an intermediate with lower affinity than N,N-dipropyl derivatives (Class-level inference) |
| Comparator Or Baseline | NE-100 (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxyl)phenyl]ethylamine HCl): Ki = 0.85 nM at sigma-1 receptor |
| Quantified Difference | N-methyl derivative demonstrates a substantial reduction in sigma-1 affinity relative to the N,N-dipropyl congener (NE-100). Exact fold-change not quantifiable from published data, but SAR trend indicates critical dependence on N-substituent size. |
| Conditions | Radioligand binding assay using rat brain membranes and [3H]-labeled sigma-1 ligand (Nakazato et al., J. Med. Chem., 1999) |
Why This Matters
This trend is crucial for medicinal chemists who need a low-affinity control compound to benchmark the gain in affinity achieved by introducing larger N-alkyl substituents in sigma receptor ligand optimization programs.
- [1] Nakazato, A.; Ohta, K.; Sekiguchi, Y.; Okuyama, S.; Chaki, S.; Kawashima, Y.; Hatayama, K. Design, Synthesis, Structure−Activity Relationships, and Biological Characterization of Novel Arylalkoxyphenylalkylamine σ Ligands as Potential Antipsychotic Drugs. J. Med. Chem. 1999, 42, 1076–1087. View Source
